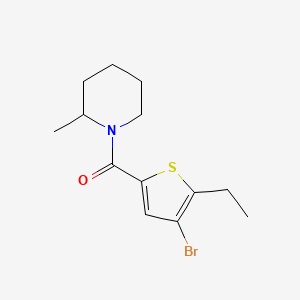
7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline
Descripción general
Descripción
7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline is a complex organic compound that features both acetoxy and dimethylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline typically involves the condensation of 1-(1-acetoxyvinyl)cyclohexene with maleic anhydride. This reaction is carried out in a benzene solution and results in an 80% yield of the anti-cis anhydride . The anhydride is then hydrolyzed by water to produce anti-cis-4-acetoxy 1,2,3,5,6,7,8,8a-octahydro-1,2-naphthalenedicarboxylic acid, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Análisis De Reacciones Químicas
Types of Reactions
7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline can undergo various types of chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the acetoxy group, yielding simpler derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetoxy group would yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline exerts its effects involves interactions with various molecular targets The acetoxy group can act as a leaving group in substitution reactions, while the dimethylamino group can participate in hydrogen bonding and other interactions
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Acetoxyvinyl)cyclohexene: Shares the acetoxyvinyl functional group.
8-Dimethylaminotheophylline: Contains the dimethylamino group but lacks the acetoxyvinyl group.
Uniqueness
7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetoxy and dimethylamino groups allows for a wide range of chemical transformations and interactions.
Propiedades
IUPAC Name |
1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]ethenyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-7(22-8(2)19)18-9-10(14-12(18)15(3)4)16(5)13(21)17(6)11(9)20/h1H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMPXDAFSMJDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)N1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4-dimethylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4581649.png)
![1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4581660.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4581669.png)
![2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride](/img/structure/B4581677.png)


![6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4581698.png)
![7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581700.png)

![N-[{[(4-chlorophenyl)sulfonyl]imino}(4-fluorophenyl)methyl]glycine](/img/structure/B4581713.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4581718.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4581728.png)
![4-{2-[(4-hydroxyphenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4581742.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B4581758.png)
